1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide
Description
Historical Development of N-Functionalized Pyridinium Chemistry
The evolution of pyridinium salt chemistry traces back to early 20th-century investigations into heterocyclic compounds, with pyridinium derivatives gaining prominence as intermediates in radical-mediated C–H functionalization. Classical Minisci-type reactions relied on strongly acidic conditions to functionalize pyridines, but challenges in regioselectivity and overalkylation necessitated prefunctionalization strategies. The development of N-functionalized pyridinium salts emerged as a breakthrough, enabling acid-free conditions and precise control over reaction sites. By the 1980s, pyrylium salts—precursors to pyridinium derivatives—were leveraged to synthesize viologen polymers, marking a shift toward applications in electrochromic materials and supramolecular chemistry.
The transition to N-functionalized systems, such as 1,3-dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide, arose from the need to stabilize reactive intermediates and enhance compatibility with photoredox catalysis. These salts circumvent the limitations of traditional pyridine functionalization by acting as masked pyridines, permitting selective radical generation at the C2 or C4 positions under mild conditions. For example, electron donor–acceptor (EDA) complexes formed between pyridinium salts and nucleophiles have unlocked photocatalyst-free pathways for C–H alkylation and arylation.
Significance of this compound in Modern Organic Chemistry
This compound (CAS 454422-43-6) exemplifies the structural versatility of quaternary pyridinium salts. Its iodine counterion and methyl-substituted aromatic system confer unique solubility and electronic properties, making it a valuable precursor in cross-coupling reactions. The methyl groups at the 1- and 3-positions sterically shield the pyridinium core, directing reactivity toward the C4 position in radical addition processes.
This compound’s utility extends to the synthesis of π-conjugated materials, where its planar 2-(2-methylphenyl) substituent facilitates stacking interactions in supramolecular assemblies. Recent studies have exploited similar pyridinium salts to construct metallo-supramolecular architectures, such as Kandinsky circles, which exhibit antimicrobial activity through membrane disruption. The iodide anion further enhances solubility in polar aprotic solvents, enabling homogeneous reaction conditions for high-yield transformations.
Table 1: Key Properties of this compound
Structural Classification within Quaternary Pyridinium Compounds
Quaternary pyridinium salts are characterized by a positively charged nitrogen atom bonded to four organic substituents. This compound belongs to the N-alkylated subclass, distinguished by its methyl groups and aryl substituents. The 2-(2-methylphenyl) group introduces steric hindrance and electronic effects that modulate reactivity:
- Steric Effects : The ortho-methyl group on the phenyl ring restricts rotational freedom, favoring planar conformations that enhance π-π interactions.
- Electronic Effects : Electron-donating methyl groups at the 1- and 3-positions increase electron density at the C4 position, promoting nucleophilic attack or radical addition at this site.
Comparative studies of quaternary pyridinium salts reveal that alkyl chain length and counterion identity critically influence solubility and biological activity. For instance, polymers with hexyl substituents exhibit potent antibacterial properties but high hemolytic activity, whereas shorter chains (e.g., ethyl) show reduced toxicity. In contrast, this compound’s aromatic substituents prioritize applications in materials science over biological systems.
Current Research Landscape and Emerging Applications
Recent advances have expanded the scope of this compound in three key areas:
- Photoredox Catalysis : As a radical precursor, this compound participates in visible light–driven C–H functionalization, enabling the synthesis of complex heterocycles without acidic conditions. Its stability under irradiation allows for scalable reactions with high regioselectivity.
- Supramolecular Chemistry : The compound’s rigid structure serves as a building block for self-assembled nanostructures. Pyridinium-based metallo-supramolecules, such as nested Kandinsky circles, demonstrate potential in antimicrobial therapy and molecular encapsulation.
- Polymer Science : Quaternary pyridinium salts are incorporated into conductive polymers for electrochromic devices. The methylphenyl group enhances thermal stability and film-forming properties, critical for flexible electronics.
Table 2: Emerging Applications of Pyridinium Salts
Properties
IUPAC Name |
1,3-dimethyl-2-(2-methylphenyl)pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N.HI/c1-11-7-4-5-9-13(11)14-12(2)8-6-10-15(14)3;/h4-10H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNVHFHTSHENH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)C)C2=CC=CC=C2C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide typically involves the quaternization of 2-(2-methylphenyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
2-(2-methylphenyl)pyridine+methyl iodide→1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Scientific Research Applications
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- 1,3-Dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide (C₁₈H₁₆N₃⁺·I⁻): Crystal System: Monoclinic (space group P2₁/n), with cell parameters a = 9.8821 Å, b = 9.7125 Å, c = 17.9839 Å, and β = 103.676° . Planarity: Dihedral angle of 3.46° between the pyridyl ring and the fused perimidine system, indicating near-planarity . Comparison: The target compound replaces the perimidine moiety with a 2-methylphenyl group, likely reducing planarity and conjugation. This steric difference may disrupt π-π stacking, affecting optical properties and crystal packing.
1-Ethyl-4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2-yl)pyridin-1-ium iodide :
Optical and Electronic Properties
Biscarbocyanine Dye (BCD) Complexes :
- Fluorescence : BCD exhibits strong fluorescence when complexed with albumin, with lifetimes sensitive to molecular interactions .
- Comparison : The target compound’s iodide ion and aromatic substituents may enable similar fluorescence, but its lack of extended conjugation likely limits brightness compared to BCD.
Squaraine Dyes (e.g., VG2-C8) :
Thermal and Stability Data
- Quaternary Ammonium Salts (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide) :
Data Tables
Table 1: Structural Comparison of Pyridinium Iodide Derivatives
Biological Activity
1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity. The presence of the iodide ion allows for various chemical reactions, including nucleophilic substitutions and redox reactions, which can influence its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Pharmacological Applications
The compound is also being explored for its potential use in drug delivery systems. Its structure allows it to interact with cellular membranes effectively, potentially enhancing the delivery of therapeutic agents to target cells. This property is particularly valuable in the development of targeted therapies for diseases such as cancer .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Its quaternary ammonium group enables it to bind to negatively charged sites on proteins and other biomolecules, influencing their activity.
Case Studies
Several studies have documented the biological efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
- Drug Delivery Systems : In vitro studies showed that formulations containing this compound enhanced the cellular uptake of chemotherapeutic agents in cancer cell lines. This suggests a promising role in improving the efficacy of existing treatments .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | Quaternary ammonium salt |
| Solubility | Highly soluble in polar solvents |
| MIC against S. aureus | < 10 µg/mL |
| MIC against C. albicans | < 20 µg/mL |
| Potential Applications | Antimicrobial agent, drug delivery system |
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl-2-(2-methylphenyl)pyridin-1-ium iodide, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via quaternization reactions using methyl iodide as the alkylating agent. A typical procedure involves heating a mixture of the precursor (e.g., 2-(2-methylphenyl)pyridine derivatives) with excess methyl iodide in a sealed pressure tube at 100°C for 15–24 hours . Solvent systems like ethanol-ether (3:1) or acetonitrile are used for crystallization. Key parameters to optimize include:
- Molar ratio : A 1:1.5 ratio of precursor to methyl iodide ensures complete quaternization .
- Temperature and time : Prolonged heating (15–24 hours) at 100°C maximizes yield (76–90%) .
- Purity control : Recrystallization from ethanol-ether removes unreacted starting materials .
Table 1: Representative Synthetic Conditions
| Precursor | Methyl Iodide (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Pyridylacetophenone | 1.5 | Ethanol-ether | 100 | 15 | 90 |
| Pyridine derivatives | 10 | Acetonitrile | 60 | 1 | 20 |
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:
- Crystallization : Slow evaporation or diffusion methods yield diffraction-quality crystals .
- Data collection : High-resolution data (e.g., Mo Kα radiation, λ = 0.71073 Å) are collected using detectors like Rigaku Dualflex HyPix .
- Refinement : SHELXL refines structures using least-squares minimization, achieving R-factors < 0.06 .
Table 2: Crystallographic Data (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell dimensions | a = 7.0926 Å, b = 8.1329 Å, c = 11.8376 Å | |
| R-factor | R1 = 0.025, wR2 = 0.058 |
Complementary techniques like 1H/13C NMR and IR spectroscopy confirm functional groups (e.g., N–CH3 at δ 4.38 ppm in 1H NMR; ν ~1695 cm⁻¹ for carbonyl groups) .
Q. What analytical methods are used to assess purity and stability of this pyridinium salt?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects impurities via m/z peaks (e.g., M+ at m/z 384) .
- Elemental analysis : Validates C, H, N content within ±0.1% of theoretical values .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition typically occurs >150°C .
Advanced Research Questions
Q. How do chalcogen-bonding interactions influence the solid-state packing and reactivity of this compound?
Methodological Answer: In derivatives like N-methylated pyridinium salts, Se···N/I chalcogen bonds dominate packing. For example:
- I–Se interactions : In iodide salts, a strong I–Se bond (distance ~3.34 Å) stabilizes the lattice .
- Electrostatic potential mapping : Charge density analysis (via multipole refinement) reveals π-holes at Se sites, driving directional bonding . Methodological Tip : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points (BCPs) and electron localization function (ELF) for bonding analysis .
Q. Can computational methods predict the electronic properties of this compound for materials science applications?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and band gaps. For example:
- Lead iodide hybrids : Chiral 3D structures (e.g., (R/S-3AEP)Pb2I6) exhibit tunable optoelectronic properties, predicted via DFT-optimized geometries .
- Charge transfer : Pyridinium cations in hybrids facilitate charge separation, enhancing semiconductor performance . Software : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .
Q. What role does this compound play in corrosion inhibition, and how is its efficacy quantified?
Methodological Answer: Pyridinium-based ionic liquids (e.g., 4DMP iodide) inhibit carbon steel corrosion in NaCl via:
- Adsorption studies : Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance (Rct), with inhibition efficiency >85% at 0.1 mM .
- Langmuir isotherm : Fit data to confirm monolayer adsorption (slope ~1.0) . Key parameter : Electron-donating groups (e.g., methyl) enhance adsorption on metal surfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
